5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
CAS No.: 405888-56-4
Cat. No.: VC2472029
Molecular Formula: C10H13BO2
Molecular Weight: 176.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405888-56-4 |
---|---|
Molecular Formula | C10H13BO2 |
Molecular Weight | 176.02 g/mol |
IUPAC Name | 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid |
Standard InChI | InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2 |
Standard InChI Key | LMASCDCJPOZWMK-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(CCCC2)C=C1)(O)O |
Canonical SMILES | B(C1=CC2=C(CCCC2)C=C1)(O)O |
Introduction
Chemical Identity and Structure
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid, also known as 5,6,7,8-Tetrahydro-2-naphthaleneboronic acid, is an organic compound featuring a tetrahydronaphthalene backbone with a boronic acid functional group at the 2-position. The compound has a molecular formula of C₁₀H₁₃BO₂ and a molecular weight of 176.02 g/mol . The structure consists of a benzene ring fused to a cyclohexane ring (forming the tetrahydronaphthalene scaffold), with the boronic acid group (-B(OH)₂) attached to the aromatic portion at position 2. This configuration gives the molecule its characteristic reactivity profile and makes it useful in various synthetic applications.
Chemical Identifiers
The compound is registered with specific identifiers that help in its unambiguous identification across chemical databases and literature:
Identifier | Value |
---|---|
CAS Number | 405888-56-4 |
Molecular Formula | C₁₀H₁₃BO₂ |
Molecular Weight | 176.02 g/mol |
MDL Number | MFCD11183308 |
The CAS number serves as a unique identifier for this specific chemical compound, ensuring proper identification in regulatory documents and scientific literature .
Physical Properties
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is typically available as a solid at room temperature. While direct physical property data for this specific compound is limited in the search results, some properties can be inferred from structurally similar compounds.
Estimated Physical Properties
The physical properties of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid can be estimated based on structurally similar compounds. For instance, the closely related isomer (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid has reported physical properties that might serve as an approximation:
Property | Estimated Value |
---|---|
Physical Appearance | Solid |
Density | Approximately 1.15 g/cm³ |
Boiling Point | Approximately 370°C at 760 mmHg |
Flash Point | Approximately 175-180°C |
It should be noted that these values are estimated based on the structurally similar isomer with the boronic acid group at position 1 instead of position 2 . Actual measured values for the target compound may differ slightly.
Synthesis Methods
While the search results don't provide a direct synthesis route for 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid specifically, synthetic approaches can be inferred from those used for related boronic acid compounds.
General Synthetic Approaches
Boronic acids are commonly synthesized via metal-halogen exchange reactions followed by treatment with a borate ester. A typical synthesis route might involve:
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Starting with 2-bromo-5,6,7,8-tetrahydronaphthalene
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Lithiation using n-butyllithium in THF at low temperature (typically -78°C)
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Addition of triisopropyl borate or another borate ester
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Hydrolysis with aqueous acid to yield the boronic acid
This approach is similar to the one documented for the synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, which showed a yield of approximately 73% .
Specification | Value |
---|---|
Purity | ≥98% |
Form | Solid/Powder |
Packaging Options | Typically available in 250mg, 1g, and 5g quantities |
Commercial suppliers often provide this compound for use in organic synthesis, particularly in coupling reactions and as an intermediate in the synthesis of more complex molecules .
Related Compounds and Structural Analogues
Several structural analogues of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid exist, differing primarily in substitution patterns and additional functional groups.
Methylated Derivatives
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid is a related compound featuring four additional methyl groups at positions 5 and 8 of the tetrahydronaphthalene system. This compound has the molecular formula C₁₄H₂₁BO₂ and a molecular weight of 232.13 g/mol . The tetramethylated derivative exhibits similar reactivity in terms of the boronic acid group but differs in steric properties and lipophilicity.
Pentamethylated Derivatives
(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid represents another structural analogue with five methyl substituents (at positions 3, 5, 5, 8, and 8). This compound has the molecular formula C₁₅H₂₃BO₂ and a molecular weight of 246.15 g/mol . The additional methyl group at position 3 on the aromatic ring further modifies the electronic properties of the compound.
Positional Isomers
(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid is a positional isomer with the boronic acid group at position 1 instead of position 2. This compound maintains the same molecular formula (C₁₀H₁₃BO₂) and molecular weight (176.02 g/mol) as the title compound but exhibits different reactivity due to the altered position of the boronic acid group .
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